molecular formula C27H29NO4 B14991537 N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B14991537
M. Wt: 431.5 g/mol
InChI Key: JYLPYOMFYQJCPF-UHFFFAOYSA-N
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Description

N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound characterized by its unique furochromenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.

    Introduction of tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate.

    Attachment of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the propanamide moiety: This final step involves the reaction of the intermediate with propanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its benzyl-propanamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5 g/mol

IUPAC Name

N-benzyl-3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C27H29NO4/c1-16-19(11-12-23(29)28-14-18-9-7-6-8-10-18)26(30)32-25-17(2)24-21(13-20(16)25)22(15-31-24)27(3,4)5/h6-10,13,15H,11-12,14H2,1-5H3,(H,28,29)

InChI Key

JYLPYOMFYQJCPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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